molecular formula C10H18N2O2 B12972032 tert-butyl N-(4-isocyanobutyl)carbamate

tert-butyl N-(4-isocyanobutyl)carbamate

Cat. No.: B12972032
M. Wt: 198.26 g/mol
InChI Key: IQLSCBFFDOONPZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-isocyanobutyl)carbamate: is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-isocyanobutyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: the general approach involves the use of protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group, which can be installed and removed under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-isocyanobutyl)carbamate undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Substitution reactions can occur at the isocyanate group, leading to the formation of ureas and other derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines and alcohols

Major Products:

    Oxidation: Carbamates.

    Reduction: Amines.

    Substitution: Ureas and other derivatives

Scientific Research Applications

tert-Butyl N-(4-isocyanobutyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions

    Medicine: Investigated for its potential use in drug development and as a precursor to pharmacophore elements for the treatment of various diseases.

Mechanism of Action

The mechanism of action for tert-butyl N-(4-isocyanobutyl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid leads to the formation of the free amine .

Comparison with Similar Compounds

    tert-Butyl carbamate: A similar compound with the molecular formula C5H11NO2, used in palladium-catalyzed synthesis of N-Boc-protected anilines.

    tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives and various aloperine derivatives.

    tert-Butyl N-(4,4-diethoxybutyl)carbamate:

Uniqueness: tert-Butyl N-(4-isocyanobutyl)carbamate is unique due to its specific structure and the presence of the isocyanate group, which allows for a wide range of chemical reactions and applications in various fields of research and industry.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-(4-isocyanobutyl)carbamate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h5-8H2,1-3H3,(H,12,13)

InChI Key

IQLSCBFFDOONPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC[N+]#[C-]

Origin of Product

United States

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